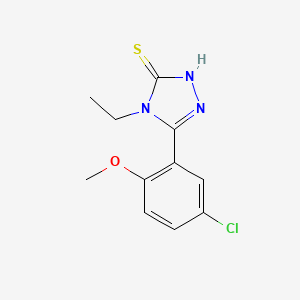

5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(5-Chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CMTT) is an organic compound with a wide range of applications in scientific research. It is a triazole derivative with a thiol group at the 3-position, and is also known as 5-chloro-2-methoxy-N-ethyl-N′-phenyl-1,2,4-triazole-3-thiol. It is a relatively new compound, having only been discovered in 2012. CMTT has been found to be a useful tool in a variety of scientific studies, such as drug design, biochemistry, and medicinal chemistry.

科学的研究の応用

Molecular Stability and Docking Studies

- A study focused on benzimidazole derivatives, including triazole-thiones, investigated their tautomeric properties, conformations, and potential anti-cancer properties using density functional theory and molecular docking (Karayel, 2021).

Synthesis and Physicochemical Properties

- Research on the synthesis of acetonitrilothio-1,2,4-triazoles, related to 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, revealed potential pharmacological activities such as antitumor, antiinflammatory, and antioxidant properties (Sameluk & Kaplaushenko, 2015).

Pyrazole and Triazole Derivative Synthesis

- Research indicated the significant pharmacological potential of pyrazole and 1,2,4-triazole derivatives, highlighting the chemical modification possibilities and the likelihood of interaction with various biological targets (Fedotov, Hotsulia, & Panasenko, 2022).

Antimicrobial Activity Studies

- A study investigated the antimicrobial activity of new compounds based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione, showing that the introduction of a methoxyphenyl radical significantly increases antimicrobial performance (Samelyuk & Kaplaushenko, 2013).

Alkylation and Characterization

- Research on 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol included alkylation to produce new compounds, characterized by IR, NMR spectroscopy, and elemental analysis (Wurfer & Badea, 2021).

Anti-inflammatory Activity

- S-alkylated 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols exhibited anti-inflammatory activity, as part of a study synthesizing new derivatives (Labanauskas et al., 2004).

Cholinesterase Inhibition

- A study on S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols explored their cholinesterase inhibitory potential, revealing significant bioactivity through in vitro and in silico analysis (Arfan et al., 2018).

Synthesis and Antimicrobial Activities

- Novel 1,2,4-triazole derivatives were synthesized, including Schiff base and Mannich base derivatives, with a focus on their antimicrobial activities (Bektaş et al., 2007).

Alkylation and Cyanoethylation

- The reactions of 1,2,4-triazole-3-thiols with various compounds yielded new 3-sulfanyl-1,2,4-triazoles, explored for their potential chemical applications (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Corrosion Inhibition Studies

- Benzimidazole derivatives, related to 1,2,4-triazole-3-thiols, were studied for their potential as corrosion inhibitors for mild steel, providing insights into industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).

特性

IUPAC Name |

3-(5-chloro-2-methoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c1-3-15-10(13-14-11(15)17)8-6-7(12)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCJLZNTDPXCNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351489 |

Source

|

| Record name | 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

369394-90-1 |

Source

|

| Record name | 5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B1348782.png)